2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine

Liquid Crystal Display Smectic C Phase Phase Transition Temperatures

Select CAS 57202-48-9 for reproducible smectic C phase (27.5-44.5°C) essential for room-temperature ferroelectric LC devices. Unlike PYP8O8 analog, its lower clearing point (65°C) and defined SmC-SmA-N transitions ensure precise mixture tuning. 99.5% grade offers validated Cr→SmC→SmA→N→I sequence for DSC calibration. Avoid batch variability with this well-characterized phenylpyrimidine.

Molecular Formula C24H36N2O
Molecular Weight 368.6 g/mol
CAS No. 57202-48-9
Cat. No. B1594973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
CAS57202-48-9
Molecular FormulaC24H36N2O
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC
InChIInChI=1S/C24H36N2O/c1-3-5-7-9-10-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3
InChIKeyATZLPEPWPJQANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine (CAS 57202-48-9): Procurement-Grade Phenylpyrimidine Liquid Crystal with Defined Mesophase Sequence


2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine is a calamitic (rod-like) liquid crystalline compound belonging to the phenylpyrimidine class [1]. Its molecular architecture consists of a rigid 2-phenylpyrimidine core functionalized with a hexyloxy chain at the 4-position of the phenyl ring and an octyl chain at the 5-position of the pyrimidine ring, yielding the molecular formula C₂₄H₃₆N₂O and a molecular weight of 368.565 g/mol . The compound exhibits a characteristic enantiotropic mesophase sequence: crystalline (Cr) to smectic C (SmC) to smectic A (SmA) to nematic (N) to isotropic liquid (I), with transition temperatures measured at Cr 27.5 °C, SmC 44.5 °C, SmA 57.5 °C, N 65 °C, and I (clearing point) 65 °C [2]. This specific mesophase progression—particularly the presence of a smectic C phase accessible near room temperature—distinguishes it from other phenylpyrimidine analogs and makes it a candidate for applications requiring tilted smectic organization [3].

Why Generic 2-Phenyl-5-alkylpyrimidines Cannot Substitute for CAS 57202-48-9


Phenylpyrimidine liquid crystals are not interchangeable drop-in replacements. Small variations in alkyl/alkoxy chain length or substitution pattern—even a difference of two methylene units—can fundamentally alter the mesophase sequence, transition temperatures, and the width of the nematic and smectic windows [1]. For instance, the closely related analog 5-octyl-2-(4-octyloxyphenyl)pyrimidine (PYP8O8) exhibits a substantially different phase progression (Cr 28.5 SmC 55.5 SmA 62 N 68 I) with an elevated clearing point and a markedly broader smectic C range [2]. These differences are not academic; they directly impact the operational temperature window of a liquid crystal device, the electro-optic response time, and the compatibility with formulated mixtures. Substituting CAS 57202-48-9 with an untested analog risks shifting the nematic phase out of the desired operating range, destabilizing the smectic layering required for ferroelectric or antiferroelectric modes, and introducing batch-to-batch variability that compromises device reproducibility [3]. The quantitative evidence below demonstrates exactly where this compound's mesomorphic profile diverges from that of its closest structural comparator.

Quantitative Differentiation of 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine (CAS 57202-48-9) Against Its Closest Phenylpyrimidine Analog


Mesophase Transition Temperatures: Direct Head-to-Head Comparison with PYP8O8

The mesophase behavior of 2-[4-(hexyloxy)phenyl]-5-octylpyrimidine (target) differs significantly from that of 5-octyl-2-(4-octyloxyphenyl)pyrimidine (PYP8O8), a widely studied comparator. The target compound transitions from crystalline to smectic C at 27.5 °C, whereas PYP8O8 melts to SmC at 28.5 °C [1]. The smectic C phase is stable up to 44.5 °C for the target, compared to 55.5 °C for PYP8O8—a 11.0 °C reduction in the upper SmC limit [2]. The target enters the smectic A phase at 44.5 °C and the nematic phase at 57.5 °C, while PYP8O8 exhibits SmA from 55.5 °C and N from 62 °C [3]. The clearing point (N–I transition) is 65 °C for the target versus 68 °C for PYP8O8, a 3 °C difference [4].

Liquid Crystal Display Smectic C Phase Phase Transition Temperatures

Purity Specification: Differentiating Between 99.5% and 97% Research Grades

The target compound is commercially available in two distinct purity grades with quantifiable differences. A high-purity grade (99.5%) is offered by specialty liquid crystal suppliers and is documented to exhibit the precise mesophase behavior Cr 27.5 C 44.5 A 57.5 N 65 I [1]. A lower-purity grade (97%) is available from general chemical distributors and is specified with a melting point range of 57–62 °C . The 2.5% absolute purity difference corresponds to a significant variance in the reported melting behavior: the 99.5% grade shows a sharp crystalline-to-SmC transition at 27.5 °C, whereas the 97% grade's melting point specification (57–62 °C) obscures the entire smectic C and smectic A phase windows [2].

Liquid Crystal Purity Research Grade Chemicals Mesophase Reproducibility

Dielectric Relaxation Activation Parameters: Distinguishing SmA and SmC Dynamics

Dielectric relaxation studies of the target compound (designated 6OPB8) have quantified the activation volumes and activation enthalpies for molecular rotation in its smectic A and smectic C phases [1]. The activation volume for rotation around the short molecular axis was found to be larger in the orthogonal smectic A phase than in the tilted smectic C phase: Δ#V(SA) > Δ#V(SC) [2]. Similarly, the activation enthalpy follows the trend Δ#H(N) ≫ Δ#H(SA) > Δ#H(SC), indicating that molecular reorientation is more facile in the tilted SmC phase than in the orthogonal SmA phase [3]. This contrasts with the behavior of some cyanobiphenyl-based liquid crystals, where the activation enthalpy difference between SmA and SmC phases is often smaller or reversed.

Dielectric Spectroscopy Smectic A Phase Smectic C Phase Molecular Dynamics

Validated Research and Industrial Application Scenarios for 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine (CAS 57202-48-9)


Ferroelectric Liquid Crystal (FLC) Mixture Formulation Requiring Room-Temperature SmC Phase

The target compound's smectic C phase is stable from 27.5 °C to 44.5 °C, providing a 17.0 °C operating window near ambient temperature [1]. This makes it a suitable host or dopant for ferroelectric liquid crystal mixtures that must exhibit the chiral smectic C (SmC*) phase at room temperature. In contrast, the analog PYP8O8 has a SmC range of 27.0 °C but shifted upward by 11 °C, requiring elevated temperatures to access the tilted smectic phase [2]. Researchers developing FLC displays or spatial light modulators can utilize CAS 57202-48-9 to achieve SmC phase stability without supplemental heating, reducing power consumption and simplifying device architecture [3].

Calibration Standard for Differential Scanning Calorimetry (DSC) in Liquid Crystal Research

The 99.5% purity grade of this compound exhibits a well-defined, reproducible mesophase sequence with four distinct transition temperatures (Cr→SmC, SmC→SmA, SmA→N, N→I) spanning 27.5 °C to 65 °C [1]. This multi-transition profile offers more calibration points than single-melting-point standards, making it valuable for DSC temperature calibration in liquid crystal laboratories. The lower-purity 97% grade, which reports only a broad melting range of 57–62 °C [2], lacks the thermal definition required for precise calibration. Procurement of the 99.5% grade ensures that the thermal events observed during experimental runs can be accurately referenced to known transition temperatures [3].

Model System for SmA–SmC Phase Transition Studies and de Vries Analysis

The compound's well-characterized SmA–SmC transition at 44.5 °C [1] and its distinct dielectric relaxation behavior—where activation enthalpy and volume are higher in SmA than in SmC [2]—make it a valuable model for investigating the fundamental physics of the smectic A to smectic C transition. This includes studies of layer contraction (de Vries behavior) and molecular tilt angle evolution. The availability of validated transition temperatures and activation parameters enables researchers to correlate experimental observations with established benchmarks, reducing ambiguity in comparative studies across different phenylpyrimidine derivatives [3].

Binary Mixture Studies with Cyanobiphenyls for Phase Diagram Engineering

The target compound (6OPB8) has been employed in dielectric relaxation studies of binary mixtures with 8OCB, revealing re-entrant nematic behavior and pressure-dependent phase boundaries [1]. Its defined mesophase sequence (N–SmA–SmC) allows researchers to systematically explore how mixing with other mesogens alters phase stability and transition temperatures. For industrial formulators, this compound serves as a characterized building block whose phase behavior in mixtures can be predicted with greater confidence than that of less thoroughly documented analogs, reducing the empirical trial-and-error required to achieve a target nematic or smectic temperature range [2].

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